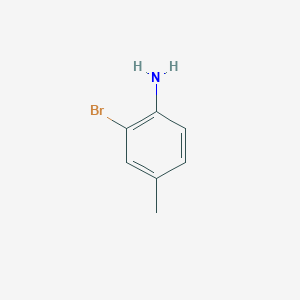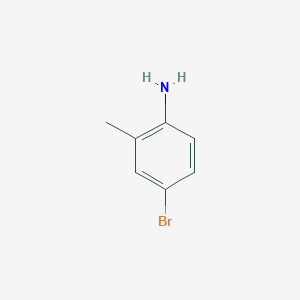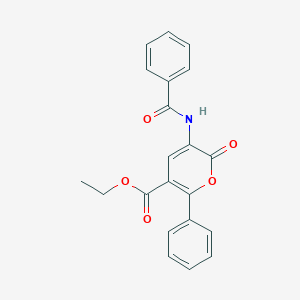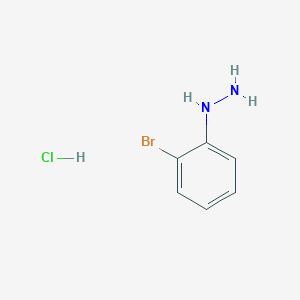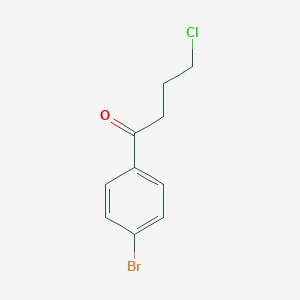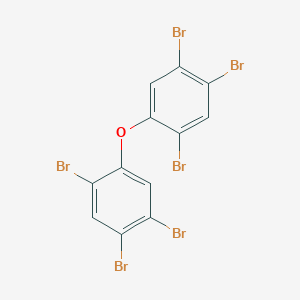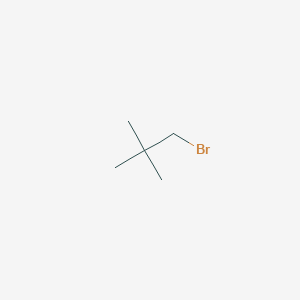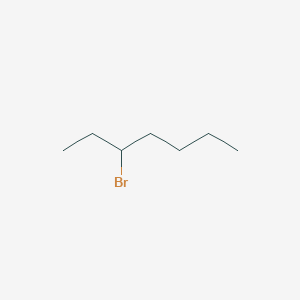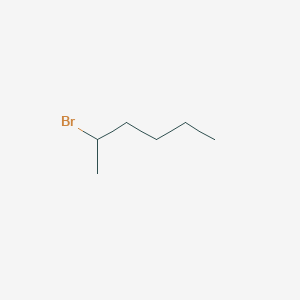
4-溴苄胺盐酸盐
描述
4-Bromobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClN. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role in studying the characteristics of C-terminal polyamine modification in the presence of protease and amine .
科学研究应用
4-Bromobenzylamine hydrochloride is widely used in scientific research, including:
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is used in the synthesis of various organic compounds and intermediates.
作用机制
Target of Action
4-Bromobenzylamine hydrochloride is a type of organic compound known as an arylamine It has been used to study the characteristics of c-terminal polyamine modification in the presence of protease and amine .
Mode of Action
It is known that the compound can interact with protease and amine to modify the c-terminal polyamine . This suggests that it may play a role in protein modification processes.
Biochemical Pathways
Given its role in c-terminal polyamine modification, it may be involved in protein synthesis and degradation pathways .
Result of Action
It has been used to study the characteristics of c-terminal polyamine modification , suggesting that it may have effects on protein structure and function.
Action Environment
It is known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability. It is recommended to store the compound in a well-ventilated place .
生化分析
Biochemical Properties
4-Bromobenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the study of C-terminal polyamine modification in the presence of protease and amine . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used to prepare 1-(4-Brombenzyl)-pyrrole by reacting with 2,5-dimethoxy-tetrahydro-furan . The interactions of 4-Bromobenzylamine hydrochloride with these biomolecules are crucial for understanding its role in biochemical processes.
Cellular Effects
4-Bromobenzylamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the characteristics of C-terminal polyamine modification, which plays a role in cellular signaling and metabolic pathways . These effects highlight the importance of 4-Bromobenzylamine hydrochloride in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of 4-Bromobenzylamine hydrochloride involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been used to study the selective formation of nitrile or imine from 4-Bromobenzylamine in the presence of red copper . These interactions result in changes in gene expression and cellular function, providing insights into the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and should be stored under inert gas to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring the compound’s stability and activity over time.
Dosage Effects in Animal Models
The effects of 4-Bromobenzylamine hydrochloride vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of 4-Bromobenzylamine hydrochloride in biochemical research.
Metabolic Pathways
4-Bromobenzylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used to study the characteristics of C-terminal polyamine modification, which is a key metabolic process . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromobenzylamine hydrochloride within cells and tissues are important for understanding its biochemical activity. The compound is soluble in water and can be transported across cell membranes . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells.
Subcellular Localization
4-Bromobenzylamine hydrochloride’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromobenzylamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzyl chloride with ammonia or an amine in the presence of a solvent such as ethanol or methanol. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-Bromobenzylamine hydrochloride may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
4-Bromobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylamine structure can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include benzylamine derivatives with oxidized functional groups.
Reduction Reactions: Products include reduced forms of benzylamine.
相似化合物的比较
Similar Compounds
- 3-Bromobenzylamine hydrochloride
- 4-Chlorobenzylamine
- 4-Iodobenzylamine hydrochloride
- 4-Bromo-N-methylbenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
Uniqueness
4-Bromobenzylamine hydrochloride is unique due to its specific bromine substitution on the benzylamine structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research applications .
属性
IUPAC Name |
(4-bromophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYUYDBWQMSOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180797 | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-44-6 | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26177-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM3KDR8MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


